molecular formula C4H9OP B14290998 1-Ethoxyphosphirane CAS No. 126301-84-6

1-Ethoxyphosphirane

Cat. No.: B14290998
CAS No.: 126301-84-6
M. Wt: 104.09 g/mol
InChI Key: LQRDOQOBHPYYIF-UHFFFAOYSA-N
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Description

1-Ethoxyphosphirane is a three-membered phosphorus-containing heterocycle with the molecular formula C₃H₇OP. Its structure consists of a phosphirane ring (a strained cyclic system with two carbons and one phosphorus atom) substituted with an ethoxy group (–OCH₂CH₃) at the phosphorus center. This compound is of interest in organophosphorus chemistry due to its unique reactivity arising from ring strain and the electron-donating nature of the ethoxy group. Potential applications include catalytic intermediates, agrochemical precursors, or ligands in coordination chemistry.

Properties

CAS No.

126301-84-6

Molecular Formula

C4H9OP

Molecular Weight

104.09 g/mol

IUPAC Name

1-ethoxyphosphirane

InChI

InChI=1S/C4H9OP/c1-2-5-6-3-4-6/h2-4H2,1H3

InChI Key

LQRDOQOBHPYYIF-UHFFFAOYSA-N

Canonical SMILES

CCOP1CC1

Origin of Product

United States

Preparation Methods

Scientific Research Applications

1-Ethoxyphosphirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethoxyphosphirane involves its high ring strain, which makes it highly reactive. The phosphorus atom in the three-membered ring has increased s-character, making it a weak nucleophile. This unique electronic structure allows this compound to participate in various nucleophilic substitution and ring-opening reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1-ethoxyphosphirane, enabling inferences about its properties:

O,S-Diethyl Ethylphosphonothioate

  • Structure: A non-cyclic ethylphosphonothioate with ethoxy (–OCH₂CH₃) and ethylthio (–SCH₂CH₃) substituents on phosphorus.
  • CAS : 2511-11-7 .
  • Key Differences: Lacks the strained phosphirane ring, resulting in greater thermodynamic stability. The thioester (–S–) group enhances nucleophilic reactivity compared to ethoxy substituents.

O-1-Ethylhexyl Methylphosphonofluoridate

  • Structure: A branched alkylphosphonofluoridate with a fluoride leaving group.
  • CAS : 20296-29-1 .
  • Key Differences :
    • The fluoride substituent increases electrophilicity, making it reactive in nerve agent analogs.
    • The larger alkyl chain (ethylhexyl) enhances lipophilicity, contrasting with this compound’s compact structure.
    • Highlights the role of substituents in modulating toxicity and environmental persistence .

1-Ethoxyoctane-Methane (1:1)

  • Structure : A simple ether-methane adduct.
  • CAS : 71060-57-6 .
  • Key Differences: Lacks phosphorus, limiting direct chemical comparability.

Data Table: Structural and Functional Comparison

Compound Molecular Formula CAS Number Key Substituents Reactivity/Applications
This compound C₃H₇OP Not Available Ethoxy, strained phosphirane Hypothesized catalytic intermediate
O,S-Diethyl ethylphosphonothioate C₆H₁₅O₂PS 2511-11-7 Ethoxy, ethylthio Pesticide intermediate
O-1-Ethylhexyl methylphosphonofluoridate C₉H₂₀FO₂P 20296-29-1 Ethylhexyl, fluoride Neurotoxic agent analog
1-Ethoxyoctane-methane C₉H₂₀O 71060-57-6 Ethoxy, methane adduct Solvent/stabilizer

Research Findings and Trends

  • Ring Strain vs. Stability: Phosphiranes are inherently strained, making them more reactive than acyclic analogs like O,S-diethyl ethylphosphonothioate. The ethoxy group may mitigate ring-opening reactions compared to fluoridates .
  • Substituent Effects : Ethoxy groups generally enhance solubility in polar solvents, whereas larger alkyl chains (e.g., ethylhexyl) increase lipid membrane permeability .
  • Synthetic Challenges : Cyclic phosphiranes require specialized synthesis routes (e.g., photolytic or transition-metal-mediated cyclization), unlike their acyclic counterparts .

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